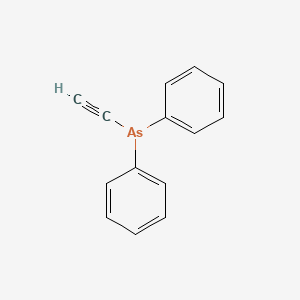
Ethynyl(diphenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynyl(diphenyl)arsane, also known as ethynyldiphenylarsine, is an organoarsenic compound with the molecular formula C14H11As. This compound is characterized by the presence of an ethynyl group (C≡CH) attached to a diphenylarsane moiety (As(C6H5)2). It is a colorless to pale yellow liquid that is used in various chemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethynyl(diphenyl)arsane can be synthesized through several methods. One common approach involves the reaction of diphenylarsine chloride with acetylene in the presence of a base such as sodium amide. The reaction proceeds as follows:
As(C6H5)2Cl+HC≡CH→As(C6H5)2C≡CH+HCl
This method requires careful control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethynyl(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylarsinic acid.
Reduction: Reduction reactions can convert this compound to diphenylarsine.
Substitution: The ethynyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Diphenylarsinic acid (As(C6H5)2OH)
Reduction: Diphenylarsine (As(C6H5)2H)
Substitution: Various substituted diphenylarsine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethynyl(diphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethynyl(diphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins The ethynyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylarsine (As(C6H5)3): Similar structure but with three phenyl groups instead of two and an ethynyl group.
Diphenylarsinic acid (As(C6H5)2OH): An oxidized form of ethynyl(diphenyl)arsane.
Diphenylarsine (As(C6H5)2H): A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other organoarsenic compounds. This makes it a valuable compound for specific chemical reactions and applications in research and industry.
Eigenschaften
CAS-Nummer |
5903-68-4 |
|---|---|
Molekularformel |
C14H11As |
Molekulargewicht |
254.16 g/mol |
IUPAC-Name |
ethynyl(diphenyl)arsane |
InChI |
InChI=1S/C14H11As/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H |
InChI-Schlüssel |
DEWUDBZJBGBPBN-UHFFFAOYSA-N |
Kanonische SMILES |
C#C[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






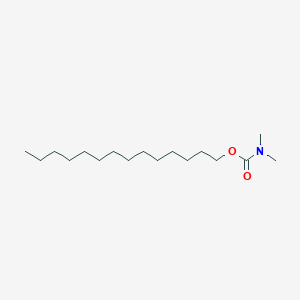
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
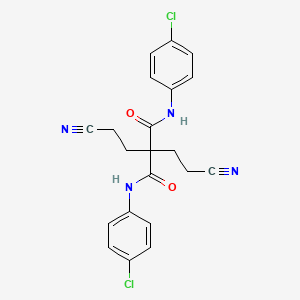
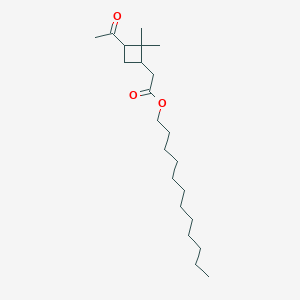
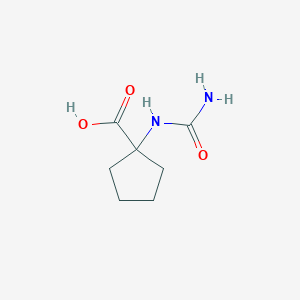


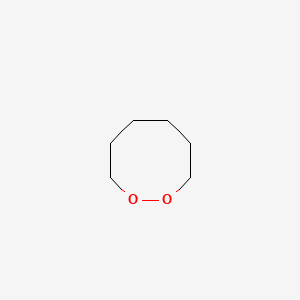
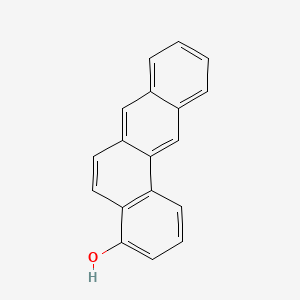
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
